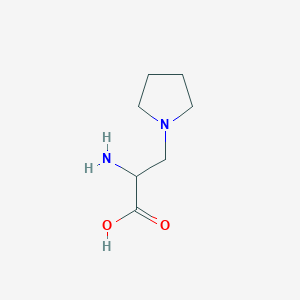
1-Pyrrolidinepropanoic acid, alpha-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is also known by other names such as 2-Amino-3-(pyrrolidin-1-yl)propanoic acid . This compound is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety with an amino group at the alpha position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) typically involves the reaction of pyrrolidine with an appropriate alpha-amino acid precursor . One common method involves the use of 2-bromo-3-(pyrrolidin-1-yl)propanoic acid as an intermediate, which is then subjected to nucleophilic substitution with ammonia or an amine . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) may involve large-scale synthesis using similar reaction pathways as described above . The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants . Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to amino acid receptors, altering their function and affecting cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-Pyrrolidinepropanoicacid,alpha-amino-(9CI) is unique due to its specific structural features, such as the presence of a pyrrolidine ring and an alpha-amino group . These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-amino-3-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJHIIAIHAVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441444 |
Source


|
| Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773825-57-3 |
Source


|
| Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














